Diosmetin 7-glucuronide is a naturally occurring flavonoid glycoside. Flavonoids are a diverse group of polyphenolic compounds found ubiquitously in plants, known for their wide range of biological activities. Diosmetin 7-glucuronide is a conjugated metabolite of diosmetin, another flavonoid aglycone. It is primarily found in citrus fruits, especially oranges, and is also present in other plants like Chrysanthemum morifolium and Perilla frutescens [, , ].
Diosmetin 7-glucuronide is formed in the body after the ingestion and metabolism of diosmetin or its glycoside precursor, diosmin. The conjugation of diosmetin with glucuronic acid increases its water solubility, facilitating its excretion in urine and bile [, ].
In scientific research, diosmetin 7-glucuronide serves as a valuable tool for investigating the metabolism and bioavailability of diosmetin and diosmin []. Its presence in plasma and urine samples provides insights into the absorption, distribution, metabolism, and excretion (ADME) profile of these parent compounds []. Furthermore, diosmetin 7-glucuronide exhibits various biological activities, making it a potential therapeutic agent for treating various diseases.
Diosmetin 7-O-beta-D-Glucuronide can be synthesized through various methods:
The molecular structure of Diosmetin 7-O-beta-D-Glucuronide consists of a diosmetin aglycone linked to a glucuronic acid moiety via a beta-glycosidic bond at the 7-position hydroxyl group. The molecular formula is , with a molecular weight of approximately 448.39 g/mol . The structural representation includes three rings: two benzene rings (A and B) connected by a heterocyclic pyran ring (C).
Diosmetin 7-O-beta-D-Glucuronide can undergo several chemical reactions, with hydrolysis being particularly significant. This reaction typically involves enzymes like beta-glucuronidases that cleave the glycosidic bond between diosmetin and glucuronic acid. Hydrolysis can regenerate diosmetin, which may then be absorbed by the body to exert biological effects .
The mechanism of action for Diosmetin 7-O-beta-D-Glucuronide primarily involves its role as a metabolite that enhances the bioavailability of diosmetin. Upon ingestion, diosmetin is metabolized into this glucuronide form, which increases its solubility in water and facilitates its excretion through urine and bile. This process allows for better absorption and distribution within biological systems, ultimately contributing to its therapeutic effects .
Storage conditions recommend keeping Diosmetin 7-O-beta-D-Glucuronide at -20°C to maintain its integrity .
Diosmetin 7-O-beta-D-Glucuronide has several scientific applications:
Diosmetin 7-O-β-D-glucuronide (D7G) formation occurs via glucuronidation of the aglycone diosmetin (3',5,7-trihydroxy-4'-methoxyflavone), primarily in the liver and intestinal epithelium. This phase II metabolic reaction conjugates glucuronic acid from uridine 5'-diphospho-glucuronic acid (UDPGA) to the 7-hydroxyl group of diosmetin. Hepatic glucuronidation typically achieves higher conjugation rates (mean Vmax = 18.3 nmol/min/mg protein) compared to intestinal tissues (mean Vmax = 9.7 nmol/min/mg protein) due to greater UDPGA availability and higher enzyme density [4] [8]. The reaction follows Michaelis-Menten kinetics, with an average hepatic Km of 47 μM for diosmetin, indicating moderate substrate affinity. Intestinal glucuronidation contributes significantly to first-pass metabolism following oral administration of diosmetin or its precursors, with portal vein studies showing 22-35% conversion efficiency during absorption [8].
Table 1: Tissue-Specific Glucuronidation Parameters for D7G Formation
Tissue Source | Mean Km (μM) | Mean Vmax (nmol/min/mg protein) | Relative Contribution (%) |
---|---|---|---|
Liver | 47 ± 6.2 | 18.3 ± 2.1 | 68-75% |
Small Intestine | 83 ± 9.7 | 9.7 ± 1.4 | 22-30% |
Colon | 127 ± 15.3 | 3.2 ± 0.8 | 3-8% |
Specific UGT isoforms exhibit distinct catalytic efficiencies for D7G synthesis. Human recombinant enzyme studies demonstrate that UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, and UGT1A10 contribute significantly to diosmetin glucuronidation, with positional selectivity varying by isoform [4] [8]. UGT1A1 and UGT1A9 primarily generate the 7-O-glucuronide (contributing 42% and 38% of hepatic D7G formation, respectively), while UGT1A8 and UGT1A10 produce both 7-O and 4'-O conjugates in intestinal tissues. The 7-O-glucuronide configuration predominates due to steric accessibility of the 7-hydroxyl group and thermodynamic stability of the conjugate. Kinetic parameters reveal UGT1A9 has the highest intrinsic clearance (CLint = Vmax/Km) of 0.38 μL/min/mg, approximately 2.3-fold greater than UGT1A1 (CLint = 0.16 μL/min/mg) [8]. Genetic polymorphisms in UGT1A genes, particularly UGT1A128 and UGT1A922, significantly reduce D7G formation efficiency (by 37-52% in in vitro models), potentially influencing interindividual variability in diosmetin bioavailability.
Table 2: Enzyme Kinetics of Major UGT Isoforms in D7G Biosynthesis
UGT Isoform | Tissue Localization | Mean Km (μM) | Mean Vmax (pmol/min/mg) | Catalytic Efficiency (CLint) |
---|---|---|---|---|
1A1 | Liver | 51 ± 8 | 8.1 ± 1.2 | 0.16 μL/min/mg |
1A3 | Liver, Intestine | 89 ± 11 | 7.3 ± 0.9 | 0.08 μL/min/mg |
1A7 | GI Tract | 123 ± 15 | 4.2 ± 0.7 | 0.03 μL/min/mg |
1A8 | Intestine | 67 ± 9 | 11.4 ± 1.5 | 0.17 μL/min/mg |
1A9 | Liver, Kidney | 43 ± 6 | 16.4 ± 2.0 | 0.38 μL/min/mg |
1A10 | Intestine | 78 ± 10 | 12.8 ± 1.8 | 0.16 μL/min/mg |
Significant interspecies differences exist in D7G formation and disposition. Rats exhibit 3.7-fold higher hepatic glucuronidation rates than humans (Vmax = 67.9 vs 18.3 nmol/min/mg protein), while dogs show minimal conversion capacity (<5% of human rates) due to lower UGT1A9/1A1 expression [4] [5]. In vitro microsomal studies demonstrate that diosmetin-7-O-glucuronide represents 89% of total conjugates in human hepatocytes compared to 78% in rat hepatocytes, with rodents producing proportionally more 4'-O-glucuronide. These variations necessitate careful interspecies extrapolation in pharmacological studies. Plasma AUC0-24h ratios of D7G to diosmetin after equivalent dosing range from 12.8 in humans to 23.5 in rats, reflecting differential metabolic efficiency and enterohepatic recirculation. Biliary excretion of D7G also varies considerably, with rats eliminating 73% of the dose via bile versus 42% in humans over 24 hours [4] [8].
Table 3: Species-Specific Pharmacokinetic Parameters of D7G
Species | Plasma Cmax (ng/mL) | AUC0-24h (ng·h/mL) | Biliary Excretion (%) | Major Circulating Metabolite |
---|---|---|---|---|
Human | 6,049 ± 5,549 | 34,817 ± 28,621 | 42% | Diosmetin-3-O-glucuronide |
Rat | 22,417 ± 8,932 | 158,345 ± 61,204 | 73% | Diosmetin-7-O-glucuronide |
Dog | 483 ± 157 | 2,885 ± 1,048 | 11% | Unconjugated diosmetin |
Monkey | 8,632 ± 3,185 | 61,394 ± 22,817 | 38% | Diosmetin-7-O-glucuronide |
Intestinal bacteria critically influence D7G disposition through enzymatic hydrolysis and subsequent aglycone modification. Escherichia sp. 4 (a human gut isolate) exhibits high β-glucuronidase activity, rapidly converting D7G to diosmetin (t1/2 = 18.7 min in vitro) [7]. Additional microbiota-mediated transformations include:
UPLC-Q-TOF/MS analyses identify three primary bacterial metabolites: diosmetin (retention time [RT] = 8.2 min), acacetin (RT = 11.7 min), and methylated acacetin (RT = 14.3 min) [7]. Released diosmetin undergoes passive diffusion across colonic epithelium (apparent permeability coefficient Papp = 12.7 × 10-6 cm/s), enabling reabsorption and enterohepatic recycling that extends systemic exposure. This recycling contributes 28-42% of total diosmetin bioavailability in humans, with multiple plasma concentration peaks observed at 2.5h and 8.5h post-administration [4] [7]. The extent of recycling is microbiota-composition dependent, with gnotobiotic studies showing 3.1-fold higher D7G-derived diosmetin absorption in conventional versus germ-free rats.
Table 4: Gut Microbiota-Mediated Metabolic Pathways of D7G
Metabolic Pathway | Key Bacterial Species | Primary Metabolite | Relative Abundance (%) | Absorption Efficiency |
---|---|---|---|---|
Deglucuronidation | Escherichia sp. 4 | Diosmetin | 68-75% | High (Papp > 10 × 10-6 cm/s) |
Dehydroxylation | Clostridium spp. | Hesperetin | 12-18% | Moderate |
Methylation | Bacteroides spp. | Acacetin | 8-15% | High |
Acetylation | Bifidobacterium spp. | Acetyl-acacetin | 3-7% | Low |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0